Lipophilicity Advantage (LogP): Enhanced CNS Penetration Potential vs. Hydroxy‑ and Carboxy‑Analogs
The target compound exhibits a computed LogP of 2.51 , which is markedly higher than that of the direct 4‑hydroxymethyl analog (CAS 926921‑81‑5, LogP = 1.89) and the 4‑carboxylic acid analog (CAS 901923‑78‑2, LogP = -0.8 to 2.04) [1]. This ~0.6–3.3 log unit increase in lipophilicity translates into improved predicted membrane permeability and blood–brain barrier (BBB) penetration, a critical parameter for CNS‑targeted kinase inhibitor programs.
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.51 |
| Comparator Or Baseline | 4-(Hydroxymethyl)-1-(thien-2-ylmethyl)piperidine (LogP = 1.89); 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (LogP = -0.8 to 2.04) |
| Quantified Difference | ΔLogP = +0.62 vs. hydroxy analog; ΔLogP = +0.47 to +3.31 vs. carboxy analog |
| Conditions | Computed values (ACD/Labs or XLogP3, as reported by commercial databases) |
Why This Matters
Higher LogP strongly correlates with improved passive diffusion across the blood–brain barrier, making this scaffold preferable for CNS‑kinase or neuroinflammation programs where the hydroxy‑ and carboxy‑analogs are suboptimal.
- [1] GuideChem. 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid (CAS 901923-78-2). XLogP3-AA = -0.8. View Source
